Cas no 341967-16-6 (1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione)

1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione is a heterocyclic compound featuring an imidazole core functionalized with benzyl and phenoxyethyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trione moiety enhances its electrophilic character, facilitating nucleophilic addition reactions. Its stability under standard conditions ensures consistent performance in synthetic applications. The compound’s well-defined molecular architecture allows for precise modifications, enabling tailored derivatives for specialized research or industrial use. Its compatibility with various reaction conditions further underscores its utility in multi-step synthetic pathways.
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione structure
341967-16-6 structure
Product name:1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
CAS No:341967-16-6
MF:
Molecular Weight:
CID:4649126

1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione 化学的及び物理的性質

名前と識別子

    • 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione

1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00869660-1g
1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
341967-16-6 90%
1g
¥4193.0 2023-04-07
TRC
B142325-1mg
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
341967-16-6
1mg
$ 80.00 2022-06-07
Key Organics Ltd
10M-073-1G
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
341967-16-6 >90%
1g
£770.00 2025-02-09
Key Organics Ltd
10M-073-10MG
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
341967-16-6 >90%
10mg
£48.00 2025-02-09
A2B Chem LLC
AI71827-1mg
1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
341967-16-6 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI71827-10mg
1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
341967-16-6 >90%
10mg
$240.00 2024-04-20
TRC
B142325-2.5mg
1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
341967-16-6
2.5mg
$ 155.00 2022-06-07
Key Organics Ltd
10M-073-1MG
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
341967-16-6 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
10M-073-5G
1-benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione
341967-16-6 >90%
5g
£3080.00 2025-02-09
A2B Chem LLC
AI71827-500mg
1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
341967-16-6 >90%
500mg
$720.00 2024-04-20

1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione 関連文献

1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trioneに関する追加情報

Research Brief on 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione (CAS: 341967-16-6)

1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione (CAS: 341967-16-6) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential biological activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic applications. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in drug development.

The compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the benzyl and phenoxyethyl groups in its structure suggests potential interactions with biological targets such as enzymes and receptors. Recent research has investigated its role as a modulator of oxidative stress pathways, with promising results in preclinical models of neurodegenerative diseases.

One of the key advancements in the study of 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione is the development of more efficient synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that significantly improves yield and reduces byproducts. This method utilizes a catalytic system involving palladium and copper, which facilitates the formation of the imidazole trione core under mild conditions. Such innovations are critical for scaling up production and enabling further pharmacological evaluations.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that the compound exhibits potent inhibitory effects on reactive oxygen species (ROS) production. A study conducted by researchers at the University of Tokyo revealed that 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione effectively scavenges free radicals and protects neuronal cells from oxidative damage. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a central role.

Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that it has moderate bioavailability and a relatively short half-life, which may limit its therapeutic efficacy. Current research efforts are focused on structural modifications to enhance its metabolic stability and tissue penetration. For instance, a 2024 patent application describes derivatives of the compound with improved pharmacokinetic profiles, highlighting the ongoing innovation in this area.

In conclusion, 1-Benzyl-3-(2-phenoxyethyl)-1H-imidazole-2,4,5(3H)-trione represents a promising candidate for further drug development, particularly in the context of oxidative stress-related diseases. Advances in synthetic chemistry and a deeper understanding of its biological mechanisms provide a solid foundation for future studies. However, addressing its pharmacokinetic limitations will be crucial for realizing its full therapeutic potential. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to overcome these challenges and bring this compound closer to clinical application.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.